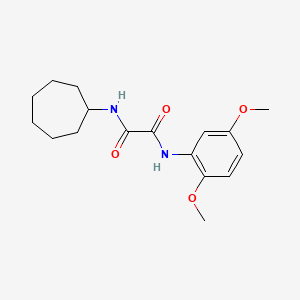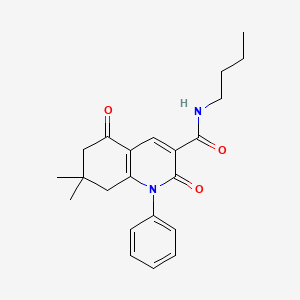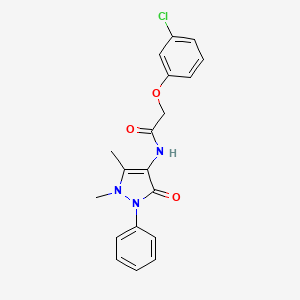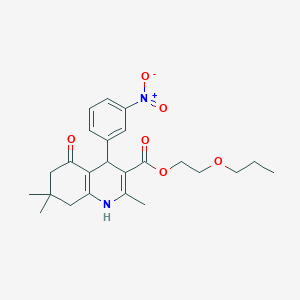![molecular formula C16H24ClNO5 B5089741 N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5089741.png)
N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-1-butanamine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-1-butanamine oxalate, commonly known as Clenbuterol, is a beta-2 adrenergic receptor agonist that has been widely used in scientific research. It is a sympathomimetic drug that has been shown to have anabolic and lipolytic effects in animals and humans. Clenbuterol is commonly used in the field of sports medicine to enhance athletic performance, but it is also used in scientific research to investigate its mechanism of action and its potential therapeutic applications.
Mécanisme D'action
Clenbuterol acts as a beta-2 adrenergic receptor agonist, binding to and activating these receptors in various tissues. This leads to an increase in intracellular cyclic AMP (cAMP) levels, which activates protein kinase A (PKA) and downstream signaling pathways. The activation of PKA leads to the phosphorylation of various proteins, including enzymes involved in lipolysis and glycogenolysis, leading to the release of free fatty acids and glucose into the bloodstream.
Biochemical and Physiological Effects
Clenbuterol has been shown to have various biochemical and physiological effects in animals and humans. It has been shown to increase muscle protein synthesis, leading to an increase in lean body mass. It has also been shown to increase metabolic rate, leading to an increase in energy expenditure and fat loss. Additionally, Clenbuterol has been shown to have anti-inflammatory effects and to improve respiratory function in animals.
Avantages Et Limitations Des Expériences En Laboratoire
Clenbuterol has several advantages and limitations for lab experiments. Its anabolic and lipolytic effects make it a useful tool for investigating muscle growth and fat loss in animals. However, its effects can vary depending on the species, age, and sex of the animal, and it may not be suitable for all types of experiments. Additionally, Clenbuterol is a controlled substance and must be used in compliance with local regulations.
Orientations Futures
There are several potential future directions for research on Clenbuterol. One area of interest is its potential therapeutic applications, particularly in the treatment of muscle wasting and respiratory disorders. Additionally, further research is needed to better understand its mechanism of action and its effects on different tissues and organs. Finally, more studies are needed to investigate the safety and efficacy of Clenbuterol in humans, particularly in the context of athletic performance enhancement.
Méthodes De Synthèse
Clenbuterol can be synthesized by reacting 4-amino-3,5-dichlorophenol with 2-(tert-butoxycarbonylamino)ethyl chloroformate, followed by reaction with 1-chlorobutane and oxalic acid. The resulting product is purified by recrystallization to obtain Clenbuterol oxalate.
Applications De Recherche Scientifique
Clenbuterol has been extensively used in scientific research to investigate its mechanism of action and its potential therapeutic applications. It has been shown to have anabolic effects in animals, promoting muscle growth and increasing lean body mass. It has also been shown to have lipolytic effects, promoting fat loss and reducing body fat percentage.
Propriétés
IUPAC Name |
N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]butan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO.C2H2O4/c1-4-5-6-16-7-8-17-13-9-11(2)14(15)12(3)10-13;3-1(4)2(5)6/h9-10,16H,4-8H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXUCVHAHUYYLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOC1=CC(=C(C(=C1)C)Cl)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-bromobenzoyl)-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5089658.png)
![2-(2,4-dinitrophenyl)-N-[2-(phenylethynyl)phenyl]acetamide](/img/structure/B5089661.png)
![ethyl 4-[(N-(4-ethoxyphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycyl)amino]benzoate](/img/structure/B5089673.png)

![3-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol](/img/structure/B5089675.png)

![N-[2-(2-phenoxyethoxy)ethyl]-1-butanamine oxalate](/img/structure/B5089697.png)

![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]glycine](/img/structure/B5089706.png)
![4-(3-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5089713.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)glycinamide](/img/structure/B5089715.png)


![ethyl {2,4-dioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-3-yl}acetate](/img/structure/B5089733.png)